molecular formula C11H22N2 B2682259 3-Cyclohexyl-1-methylpiperazine CAS No. 1184916-33-3

3-Cyclohexyl-1-methylpiperazine

Cat. No.: B2682259
CAS No.: 1184916-33-3
M. Wt: 182.311
InChI Key: VPEGYEFVYDSVPG-UHFFFAOYSA-N
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Description

3-Cyclohexyl-1-methylpiperazine is a chemical compound with the molecular formula C11H22N2 and a molecular weight of 182.31 g/mol . It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is known for its applications in various fields, including medicinal chemistry and industrial processes.

Mechanism of Action

Biological Activity

3-Cyclohexyl-1-methylpiperazine (CHMP) is a piperazine derivative that has garnered attention for its potential pharmacological properties, particularly in the context of neurological and psychiatric disorders. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C11H20N2
  • Molecular Weight : 180.29 g/mol
  • CAS Number : 1184916-33-3

The compound features a piperazine ring substituted with a cyclohexyl group and a methyl group, contributing to its unique pharmacological profile.

Research indicates that CHMP interacts with several neurotransmitter receptors, notably:

  • Dopamine Receptors : CHMP has been identified as a potential antagonist at dopamine D2 and D3 receptors. This antagonistic activity suggests its utility in treating conditions such as schizophrenia and other dopamine-related disorders .
  • Sigma Receptors : The compound also shows interactions with sigma receptors, which may enhance its therapeutic profile by providing additional mechanisms for action in the central nervous system.

Pharmacological Studies

Several studies have investigated the biological activity of CHMP, revealing its multifaceted roles:

  • Dopaminergic Modulation : CHMP's antagonistic effects on D2/D3 receptors imply a reduction in dopaminergic signaling, which is beneficial in managing hyperdopaminergic states associated with psychotic disorders .
  • Potential Antidepressant Effects : In animal models, compounds structurally similar to CHMP have shown promise in alleviating depressive symptoms, suggesting that CHMP may also possess antidepressant properties through modulation of serotonergic systems .
  • Neuroprotective Effects : Some studies suggest that CHMP may exert neuroprotective effects, potentially through antioxidant mechanisms or by enhancing synaptic plasticity .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of CHMP, it is useful to compare it with structurally similar compounds:

Compound NameReceptor AffinityNotable Effects
1-MethylpiperazineModerate D2 affinityAnxiolytic effects
4-MethylpiperazineLow D2 affinityLimited psychoactive effects
1-CyclohexylpiperazineHigh sigma receptor affinityPotential analgesic properties
4-CyclohexylpiperazineModerate D2 affinitySedative effects

Case Studies and Research Findings

  • Study on Dopamine Antagonism : A study demonstrated that CHMP effectively reduced locomotor activity in rodent models treated with dopamine agonists, indicating its role as a dopamine antagonist.
  • Neuroprotective Study : Another research highlighted the neuroprotective properties of piperazine derivatives similar to CHMP in models of oxidative stress, suggesting potential applications in neurodegenerative diseases .
  • Pharmacokinetic Profile : Preliminary pharmacokinetic studies indicate that CHMP has favorable absorption characteristics and moderate metabolic stability, making it a candidate for further development in therapeutic contexts .

Properties

IUPAC Name

3-cyclohexyl-1-methylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2/c1-13-8-7-12-11(9-13)10-5-3-2-4-6-10/h10-12H,2-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPEGYEFVYDSVPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCNC(C1)C2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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